REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH3:6][N:7]([CH:9]=O)[CH3:8].[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19](O)=[O:20])=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([C:18](=[CH:9][N:7]([CH3:6])[CH3:8])[CH:19]=[O:20])=[CH:14][CH:13]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
92 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
78 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
34.12 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)CC(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for one half hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated to 70°-80° C. during 5.5 hours, during which time the mixture
|
Duration
|
5.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
poured slowly
|
Type
|
ADDITION
|
Details
|
Ice was added intermittently during this addition
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature below 15° C
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture heated at 100° C. for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
The two resulting layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with toluene (2×100 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (5×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting yellow solid was triturated with hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(C=O)=CN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |